Xenopsin Peptide: A Technical Guide to Structure, Function, and Experimental Analysis
Xenopsin Peptide: A Technical Guide to Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopsin is a bioactive octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis. It bears significant structural and functional homology to the mammalian neuropeptide neurotensin, positioning it as a molecule of interest in neuropharmacology and drug development. This technical guide provides a comprehensive overview of the xenopsin peptide, including its structure, amino acid sequence, biological activities, and detailed experimental protocols for its study.
Peptide Structure and Amino Acid Sequence
Two primary forms of xenopsin-related peptides have been identified: the original amphibian xenopsin and a mammalian counterpart.
Table 1: Amino Acid Sequence of Xenopsin Peptides
| Peptide Name | Origin | Amino Acid Sequence |
| Amphibian Xenopsin | Xenopus laevis skin | {pGlu}-{Gly}-{Lys}-{Arg}-{Pro}-{Trp}-{Ile}-{Leu} |
| Mammalian Xenopsin-Related Peptide | Rat stomach, liver, and brain | H-{Phe}-{His}-{Pro}-{Lys}-{Arg}-{Pro}-{Trp}-{Ile}-{Leu}-OH |
Note: {pGlu} denotes pyroglutamic acid.
The amphibian peptide is an octapeptide, while the identified mammalian version is a nonapeptide, sharing six of its eight residues with the amphibian form.[1] The xenopsin peptide is derived from a larger precursor protein of approximately 80 amino acids.[2][3]
Biological Activity and Receptor Interaction
Xenopsin exhibits a range of biological activities, primarily through its interaction with neurotensin receptors (NTS). It acts as a neurotensin analog, mimicking many of its physiological effects.[4]
Receptor Binding Affinity
Table 2: Biological Activities of Xenopsin Peptide
| Biological Effect | Model System | Concentration/Dose | Reference |
| Increased firing rate of dopaminergic neurons | Rat substantia nigra slices | 0.1 µM | [4] |
| Contraction of smooth muscle | Guinea pig ileum | Not specified | [9] |
| Hypotension | Anesthetized rat | Not specified | [9] |
Signaling Pathway
As a neurotensin analog, xenopsin is understood to signal through G protein-coupled receptors (GPCRs), specifically the neurotensin receptors which are coupled to Gq proteins. Activation of the receptor by xenopsin initiates a signaling cascade involving the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10][11][12]
Experimental Protocols
Peptide Synthesis and Purification
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Xenopsin
This protocol outlines the general steps for the synthesis of the mammalian xenopsin-related peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin appropriate for a C-terminal carboxyl or amide, respectively.
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
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Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the xenopsin sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether to remove scavengers and soluble by-products.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1][13][14][15]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase A.
-
Column: Use a C18 stationary phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Mobile Phase B concentration to elute the peptide. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Detection: Monitor the elution profile at 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Receptor Binding Assay
Protocol 3: Radioligand Competition Binding Assay [6][16][17]
This protocol determines the binding affinity (Ki) of xenopsin for neurotensin receptors by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing NTS1 or NTS2.
-
Radioligand (e.g., [³H]-neurotensin or [¹²⁵I-Tyr³]-neurotensin).
-
Unlabeled xenopsin peptide.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add a fixed concentration of the radioligand to all wells. Add increasing concentrations of unlabeled xenopsin to the experimental wells. To a set of control wells, add an excess of unlabeled neurotensin to determine non-specific binding.
-
Initiate Reaction: Add the cell membrane preparation to all wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the xenopsin concentration.
-
Determine the IC50 value (the concentration of xenopsin that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Smooth Muscle Contraction Assay
Protocol 4: In Vitro Smooth Muscle Contraction Assay [18][19][20][21]
This assay measures the contractile effect of xenopsin on isolated smooth muscle tissue.
-
Tissue Preparation:
-
Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum) and place it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed support and the other end to an isometric force transducer.
-
-
Equilibration: Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.
-
Stimulation:
-
Add xenopsin to the organ bath in a cumulative or non-cumulative manner, recording the contractile response at each concentration.
-
Wash the tissue with fresh physiological salt solution between additions if performing a non-cumulative concentration-response curve.
-
-
Data Acquisition: Record the tension generated by the muscle using the force transducer and a data acquisition system.
-
Data Analysis:
-
Measure the peak tension developed at each xenopsin concentration.
-
Plot the contractile response (as a percentage of the maximum response to a standard agonist like acetylcholine or histamine) against the logarithm of the xenopsin concentration.
-
Determine the EC50 value (the concentration of xenopsin that produces 50% of the maximal contractile response).
-
Conclusion
The xenopsin peptide represents a valuable tool for studying the neurotensin system. Its structural similarity to neurotensin and its potent biological activities make it a subject of ongoing interest for understanding physiological processes and for the development of novel therapeutic agents targeting neurotensin receptors. The experimental protocols detailed in this guide provide a foundation for researchers to synthesize, purify, and characterize the biological effects of this intriguing peptide.
References
- 1. agilent.com [agilent.com]
- 2. Xenopsin: the neurotensin-like octapeptide from Xenopus skin at the carboxyl terminus of its precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenopsin: the neurotensin-like octapeptide from Xenopus skin at the carboxyl terminus of its precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurotensin analog xenopsin excites nigral dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. agilent.com [agilent.com]
- 15. hplc.eu [hplc.eu]
- 16. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 20. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiolabs.com [cellbiolabs.com]
